

what is the mechanism of action of UK-59811 hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UK-59811 hydrochloride**

Cat. No.: **B10788784**

[Get Quote](#)

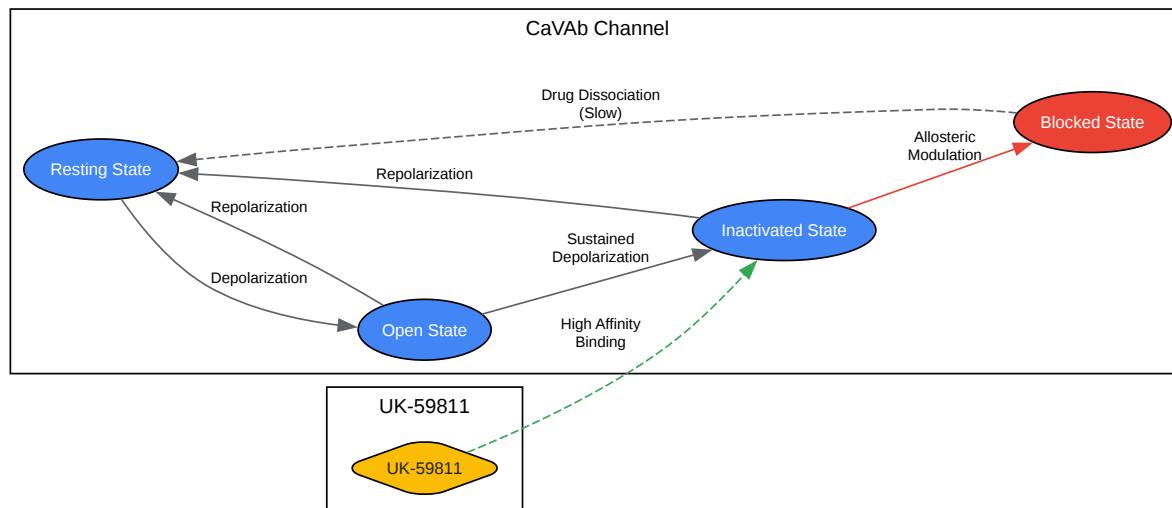
An in-depth guide to the mechanism of action of **UK-59811 hydrochloride**, a potent blocker of voltage-gated calcium channels. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

UK-59811 hydrochloride is a dihydropyridine derivative that acts as a potent antagonist of voltage-gated calcium (CaV) channels. Its mechanism has been elucidated through studies on CaVAb, a genetically modified bacterial sodium channel (NaVAb) that functions as a voltage-dependent calcium channel. This model system has been instrumental in understanding how dihydropyridine drugs, including UK-59811, exert their inhibitory effects at a molecular level.

The primary action of **UK-59811 hydrochloride** is to block the influx of calcium ions through the channel pore. It achieves this by binding to a specific site on the external, lipid-facing surface of the channel's pore module, at the interface between two of the four subunits that form the channel. This binding is state-dependent, meaning the drug has a higher affinity for the channel in certain conformations, such as the inactivated state.

Upon binding, UK-59811 induces an allosteric change in the channel's structure. This conformational change affects the selectivity filter of the pore, causing it to adopt an asymmetric conformation. In this altered state, a partially dehydrated calcium ion becomes tightly coordinated by one of the subunits of the selectivity filter, effectively occluding the pore and preventing further ion conduction.


Quantitative Data

The inhibitory potency of **UK-59811 hydrochloride** on the model CaVAb channel has been quantified through electrophysiological experiments.

Compound	Target	IC50 (nM)	Reference
UK-59811 hydrochloride	CaVAb	194	[Tang et al., 2016]

Signaling Pathway and Mechanism of Blockade

The following diagram illustrates the proposed mechanism of action for **UK-59811 hydrochloride** on the CaVAb channel.

[Click to download full resolution via product page](#)

Caption: State-dependent blockade of the CaVAb channel by **UK-59811 hydrochloride**.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of **UK-59811 hydrochloride**.

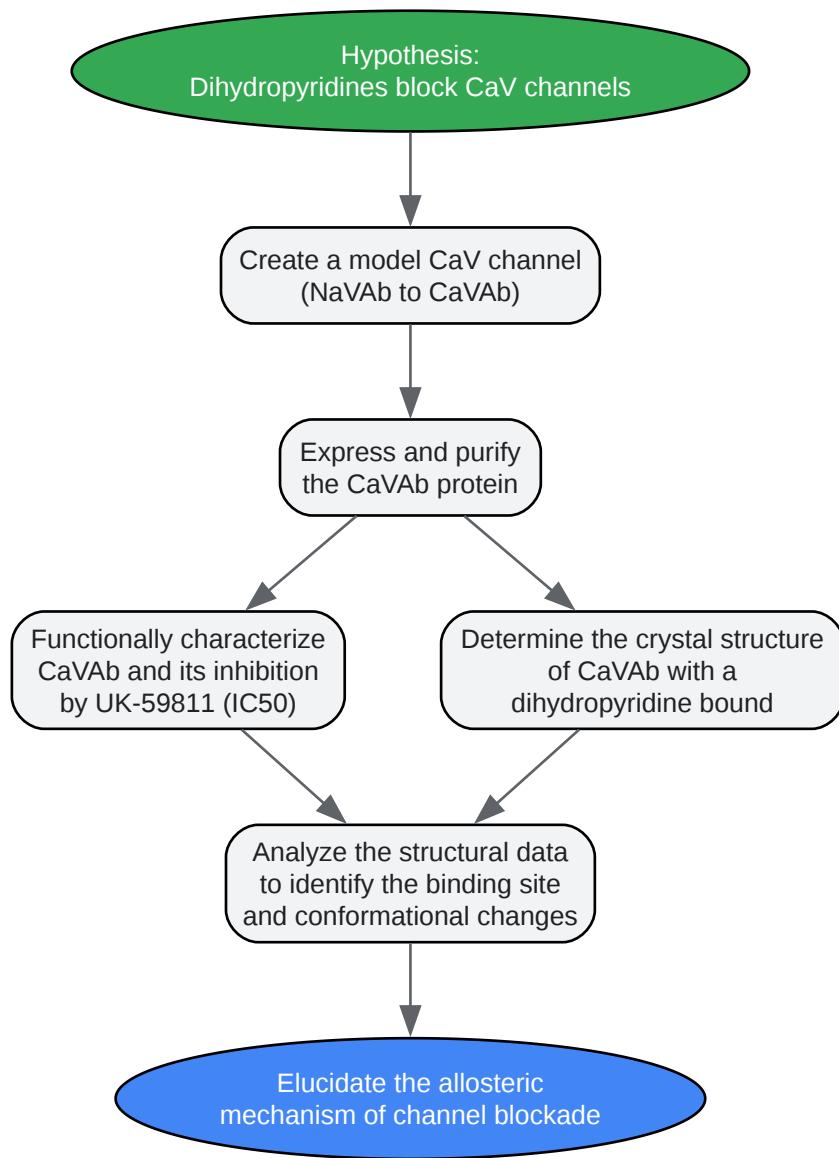
Site-Directed Mutagenesis of NaVAb to CaVAb

The CaVAb channel was engineered from the bacterial voltage-gated sodium channel NaVAb through site-directed mutagenesis. The key mutation involved changing the selectivity filter sequence from TLESW to DLESW, which is characteristic of eukaryotic CaV channels. This was achieved using PCR-based mutagenesis techniques with primers containing the desired nucleotide changes. The mutated plasmids were then transformed into *E. coli* for expression.

Protein Expression and Purification

The CaVAb protein was expressed in *E. coli* and purified using affinity chromatography. Cell membranes containing the expressed channel were solubilized with detergents, and the protein was purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure homogeneity.

Electrophysiological Recordings


The inhibitory effect of **UK-59811 hydrochloride** on CaVAb was measured using planar lipid bilayer electrophysiology. Purified CaVAb protein was reconstituted into artificial lipid bilayers, and ionic currents through the channels were recorded in response to voltage steps. The compound was added to the external solution, and the concentration-dependent block of the calcium current was measured to determine the IC₅₀ value.

X-ray Crystallography

To determine the binding site of dihydropyridines, the CaVAb protein was co-crystallized with a dihydropyridine analog. The protein-drug complex was crystallized using the vapor diffusion method. X-ray diffraction data were collected from the crystals, and the structure was solved to reveal the atomic details of the drug binding pocket at the interface of two channel subunits.

Logical Workflow of the Investigation

The following diagram outlines the logical workflow followed to elucidate the mechanism of action of **UK-59811 hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for elucidating the mechanism of action.

- To cite this document: BenchChem. [what is the mechanism of action of UK-59811 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10788784#what-is-the-mechanism-of-action-of-uk-59811-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com